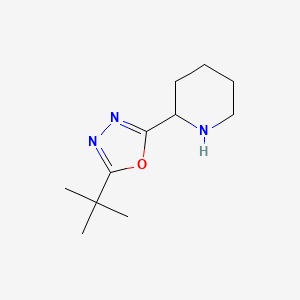

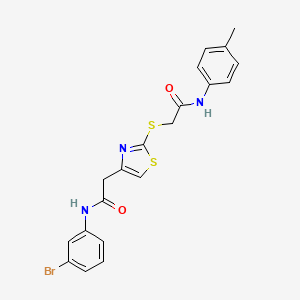

![molecular formula C8H13ClN2O B2682218 4-Methyl-2-[(2R)-pyrrolidin-2-yl]-1,3-oxazole;hydrochloride CAS No. 2580114-23-2](/img/structure/B2682218.png)

4-Methyl-2-[(2R)-pyrrolidin-2-yl]-1,3-oxazole;hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “4-Methyl-2-[(2R)-pyrrolidin-2-yl]-1,3-oxazole;hydrochloride” is a chemical compound that contains a pyrrolidine ring . Pyrrolidine is a five-membered nitrogen heterocycle that is widely used by medicinal chemists to obtain compounds for the treatment of human diseases .

Synthesis Analysis

While specific synthesis methods for this compound were not found, pyrrolidine derivatives can be synthesized through ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .Molecular Structure Analysis

The pyrrolidine ring in the compound contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization . The non-planarity of the ring also increases three-dimensional coverage .Aplicaciones Científicas De Investigación

Corrosion Inhibition

A study on 4H-triazole derivatives, including 3,5-diphenyl-4H-1,2,4-triazole (DHT), 3,5-bis(4-pyridyl)-4H-1,2,4-triazole (4-PHT), and 3,5-bis(4-methylthiophenyl)-4H-1,2,4-triazole (4-MTHT), explored their efficiency in preventing corrosion and dissolution of mild steel in hydrochloric acid solutions. The inhibition efficiency was found to be highest for 4-MTHT, with a maximum value of 99.6% observed at a specific concentration. The study suggests that the inhibitory effectiveness is influenced by the type and nature of substituents in the inhibitor molecule. These triazoles were identified as mixed-type inhibitors, with their adsorption on steel surfaces following the Langmuir isotherm model (Bentiss et al., 2007).

Antifungal Activity

Research on novel 1,2,4-triazole derivatives containing oxime ether and phenoxy pyridine moieties showed moderate to high fungicidal activities against various phytopathogens. Specific compounds demonstrated broad-spectrum antifungal activities, comparable to commercial fungicides, indicating potential applications in agricultural pest management (Bai et al., 2020).

Synthesis of Pyrrolidine Derivatives

A study detailed the synthesis of trans N-substituted pyrrolidine derivatives bearing a 1,2,4-triazole ring, highlighting the importance of 1,2,4-triazoles in clinical drugs. This research contributes to the understanding of structural modifications that affect the biological activity of these compounds, paving the way for the development of new therapeutic agents (Prasad et al., 2021).

Anticancer and Antimicrobial Agents

Another study synthesized novel 1,3-oxazole clubbed pyridyl-pyrazolines, investigating their anticancer and antimicrobial properties. The compounds showed promising results against a panel of 60 cancer cell lines and displayed significant activity against pathogenic strains, suggesting their potential use in medical treatments (Katariya et al., 2021).

Direcciones Futuras

The pyrrolidine scaffold is of great interest in drug discovery due to its versatility and the possibility of generating structural diversity . This suggests that “4-Methyl-2-[(2R)-pyrrolidin-2-yl]-1,3-oxazole;hydrochloride” and similar compounds could have potential applications in the development of new drugs.

Propiedades

IUPAC Name |

4-methyl-2-[(2R)-pyrrolidin-2-yl]-1,3-oxazole;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O.ClH/c1-6-5-11-8(10-6)7-3-2-4-9-7;/h5,7,9H,2-4H2,1H3;1H/t7-;/m1./s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXNOCQMAGMGKFX-OGFXRTJISA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=COC(=N1)C2CCCN2.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=COC(=N1)[C@H]2CCCN2.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.65 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-tert-butyl 1-methyl 3-methyl-5H,6H,7H,8H-imidazo[1,5-a]pyrazine-1,7-dicarboxylate](/img/structure/B2682136.png)

![2-((1-ethyl-6-(4-fluorobenzyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(4-fluorophenyl)acetamide](/img/structure/B2682142.png)

![N-(3,4-dimethoxyphenyl)-2-(8-(2,3-dimethylphenoxy)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2682144.png)

![2-[[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]thio]-1-(4-phenyl-1-piperazinyl)ethanone](/img/structure/B2682149.png)

![6-Iodoimidazo[1,2-a]pyridine hydrochloride](/img/structure/B2682154.png)

![2-[[1-(1-Methylsulfonylpiperidine-4-carbonyl)piperidin-4-yl]methyl]-5,6,7,8-tetrahydrocinnolin-3-one](/img/structure/B2682158.png)